3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common method is the esterification of the corresponding carboxylic acid with benzyl alcohol in the presence of a catalyst. The reaction conditions often include the use of a mineral acid catalyst, such as sulfuric acid, to facilitate the esterification process .
This method requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products, resulting in a high-purity final product .
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring. These derivatives are often explored for their potential biological activities .
Scientific Research Applications
3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways. The exact molecular pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.
N-Ethylpiperidine: Similar to N-Methylpiperidine but with an ethyl group instead of a methyl group.
Uniqueness
3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of both the hydroxyethyl and benzyl ester groups. These functional groups confer distinct chemical properties, such as increased solubility and reactivity, making the compound suitable for specific applications that other piperidine derivatives may not be able to fulfill .
Properties
IUPAC Name |
benzyl 3-[ethyl(2-hydroxyethyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-2-18(11-12-20)16-9-6-10-19(13-16)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16,20H,2,6,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWFIZGJWGJFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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